3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-13-4-6-21-19(11-13)25-23(27)18-12-17(5-7-20(18)28-21)24-22(26)16-9-14(2)8-15(3)10-16/h4-12H,1-3H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZJLJFJGIIGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC(=C4)C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the dibenzo-oxazepine core through a cyclization reaction, followed by the introduction of the benzamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazepine core or the benzamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Dibenzo[b,f][1,4]oxazepin vs. Dibenzo[b,f][1,4]thiazepin
Compounds 29–32 in replace the oxazepin oxygen with sulfur (thiazepin), altering electronic and conformational properties:
| Property | Target Compound (Oxazepin) | Compound 29 (Thiazepin) |
|---|---|---|
| Ring Polarizability | Moderate (O atom) | Higher (S atom) |
| H-Bond Capacity | Strong (O and N) | Moderate (S and N) |
| Metabolic Stability | Likely higher | Lower (sulfoxide risk) |
Thiazepin derivatives (e.g., Compound 29) exhibit lower metabolic stability due to sulfur oxidation susceptibility, as seen in their 5-oxide formation .
Imidazo-Oxazepin Hybrids
Compounds in –4 feature imidazo[1,2-d][1,4]oxazepin cores with halogen substituents (Br, I) and fluoromethyl oxazolidinone groups. These modifications enhance electrophilicity and target covalent binding, unlike the non-covalent benzamide interaction in the target compound .
Substituent Effects
Benzamide vs. Phenethyl/Methoxybenzyl Groups
- Phenethyl groups (Compound 30) increase hydrophobicity (longer LCMS retention time) but may reduce solubility.
- Methoxybenzyl groups (Compound 31) shorten retention time, suggesting improved polarity .
Pharmacological Implications
- D2 Dopamine Receptor Antagonism: Thiazepin analogs () show nanomolar affinity for D2 receptors. The target’s oxazepin core may enhance selectivity due to reduced sulfur-mediated off-target interactions .
- Kinase Inhibition: Imidazo-oxazepins (–4) target kinases via halogenated electrophilic groups, whereas the target’s benzamide likely engages in non-covalent π-π stacking or hydrogen bonding .
Biological Activity
3,5-Dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound exhibits notable biological properties that have garnered interest in pharmacological research. Its unique structure contributes to its potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C22H20N2O3
- Molecular Weight : 360.41 g/mol
- CAS Number : 921891-43-2
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas:
1. Anticancer Activity
- Preliminary studies indicate that 3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- A study demonstrated that the compound inhibited the proliferation of human breast cancer cells by triggering apoptotic pathways and downregulating anti-apoptotic proteins like Bcl-2 .
2. Neuroprotective Effects
- Research has shown that this compound may possess neuroprotective properties, potentially beneficial for neurodegenerative diseases. It was found to modulate neurotransmitter levels and exhibit antioxidant activity, which could mitigate oxidative stress in neuronal cells .
- In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive functions and reduced amyloid-beta accumulation .
3. Anti-inflammatory Properties
- The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages .
- Animal studies corroborated these findings, showing decreased inflammation markers in models of induced arthritis .
The biological effects of 3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It likely interacts with various receptors that modulate cellular signaling pathways related to apoptosis and inflammation.
- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, the compound reduces oxidative damage in cells.
Research Findings
Case Studies
- Breast Cancer Cell Lines : A recent study tested the effectiveness of the compound on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values below 10 µM.
- Alzheimer's Disease Model : In a transgenic mouse model of Alzheimer's, treatment with the compound for eight weeks resulted in a significant reduction in plaque formation and improved memory retention scores compared to controls.
- Arthritis Model : In a collagen-induced arthritis model, administration of the compound led to a marked reduction in paw swelling and inflammatory cytokine levels.
Q & A
Basic: What are the optimal synthetic routes for 3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and what factors influence reaction yields?
Methodological Answer:
The synthesis typically involves sequential coupling reactions. First, the dibenzo[b,f][1,4]oxazepine core is prepared via cyclization of o-aminophenol derivatives with ketones or aldehydes under acidic conditions. The benzamide moiety is then introduced via nucleophilic acyl substitution using activated carboxylic acid derivatives (e.g., acyl chlorides) in the presence of a base like triethylamine . Critical factors affecting yields include:
- Temperature control : Excess heat may lead to decomposition of the oxazepine ring .
- Catalyst selection : Palladium-based catalysts improve coupling efficiency in aromatic systems .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is essential to isolate high-purity product .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should be analyzed?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of amide (C=O stretch at ~1650–1680 cm⁻¹) and oxazepine (C-O-C stretch at ~1200 cm⁻¹) groups .
- NMR :
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 412.1035 for C₂₂H₁₅F₃N₂O₃) and fragmentation patterns .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell viability, and receptor binding) to cross-validate activity .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values under standardized conditions (pH, temperature, solvent) to account for variability .
- Theoretical Frameworks : Apply kinetic models (e.g., Michaelis-Menten for enzyme studies) to distinguish competitive vs. non-competitive inhibition .
- Data Triangulation : Compare results with structurally analogous compounds (e.g., chloro or methoxy derivatives) to identify substituent-specific effects .
Advanced: What computational methods are employed to predict the binding affinity of this compound with biological targets, and how reliable are these models?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina predicts binding poses in protein active sites (e.g., kinase domains). Focus on hydrogen bonding with the amide group and π-π stacking of aromatic rings .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
- Limitations : Computational models may overestimate affinity due to rigid-body assumptions. Validate with experimental ΔG values from isothermal titration calorimetry (ITC) .
Basic: What are the key solubility and stability parameters for this compound under different experimental conditions?
Methodological Answer:
- Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4 for biological assays). Add co-solvents like cyclodextrins if precipitation occurs .
- Stability :
Advanced: How can substituent modifications on the benzamide ring influence the compound's pharmacological profile?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -CF₃ at the 4-position): Enhance metabolic stability by reducing CYP450-mediated oxidation .
- Steric Effects : Bulky substituents (e.g., 3,5-dimethyl) may hinder binding to hydrophobic pockets but improve selectivity .
- Hydrogen Bonding : Introduce -OH or -NH₂ groups to strengthen interactions with polar residues in target proteins (e.g., kinases) .
- SAR Studies : Systematically replace substituents and correlate changes with activity using multivariate regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
